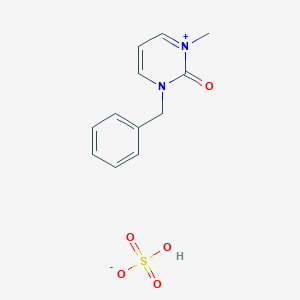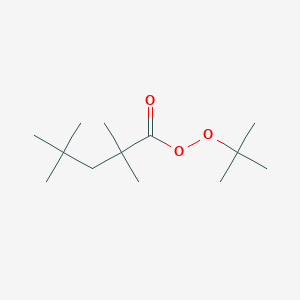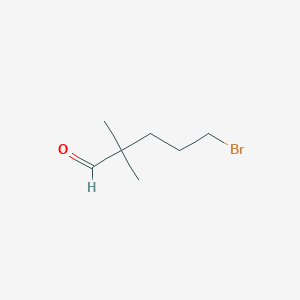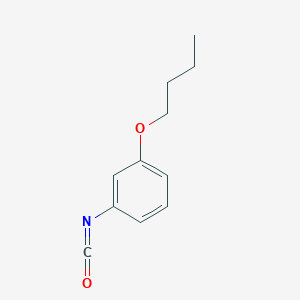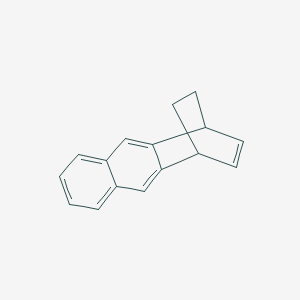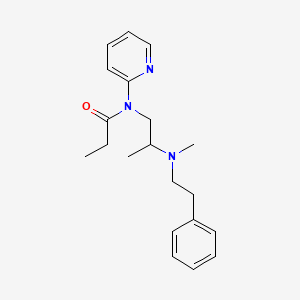
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide is a synthetic organic compound belonging to the class of anilides This compound is characterized by its complex structure, which includes a pyridinyl group and a phenylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethylamine with methyl acrylate to form an intermediate, which is then reacted with 2-pyridinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Methylphenethylamino)propyl)propionanilide
- N-(2-Phenylethyl)-N-methylpropanamide
- N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-phenylpropanamide
Uniqueness
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide is unique due to its specific structural features, such as the presence of both a pyridinyl group and a phenylethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
54153-11-6 |
|---|---|
Formule moléculaire |
C20H27N3O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H27N3O/c1-4-20(24)23(19-12-8-9-14-21-19)16-17(2)22(3)15-13-18-10-6-5-7-11-18/h5-12,14,17H,4,13,15-16H2,1-3H3 |
Clé InChI |
JURYTEGZRXCVSY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


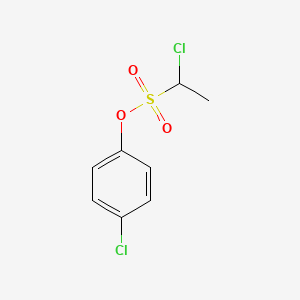
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
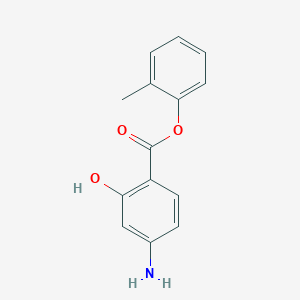
![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)


